![molecular formula C12H11O5P B14218759 [(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid CAS No. 822520-89-8](/img/structure/B14218759.png)
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid is a chemical compound with a complex structure that includes a naphthalene ring substituted with formyl, hydroxyl, and phosphonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid typically involves multi-step organic reactions. One common method includes the formylation of a naphthalene derivative, followed by hydroxylation and subsequent introduction of the phosphonic acid group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phosphonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the formyl group may produce an alcohol.
Scientific Research Applications
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other biologically active compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which [(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid: This compound has similar structural features but includes fluorine atoms, which may alter its chemical properties and reactivity.
[Fluoro-(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid: Another similar compound with a single fluorine substitution.
Uniqueness
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both formyl and phosphonic acid groups, along with the hydroxyl group, allows for a wide range of chemical modifications and reactions, making it a versatile compound for research and industrial use.
Properties
CAS No. |
822520-89-8 |
|---|---|
Molecular Formula |
C12H11O5P |
Molecular Weight |
266.19 g/mol |
IUPAC Name |
(6-formyl-5-hydroxynaphthalen-2-yl)methylphosphonic acid |
InChI |
InChI=1S/C12H11O5P/c13-6-10-3-2-9-5-8(7-18(15,16)17)1-4-11(9)12(10)14/h1-6,14H,7H2,(H2,15,16,17) |
InChI Key |
UDGONYQYHVEFFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)C=O)C=C1CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


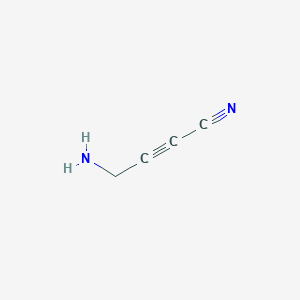

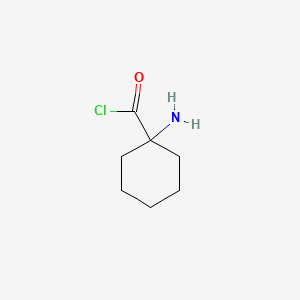

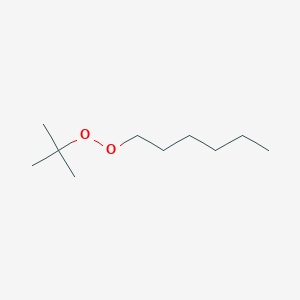
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
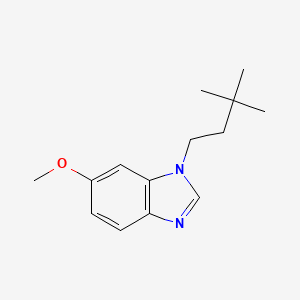
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
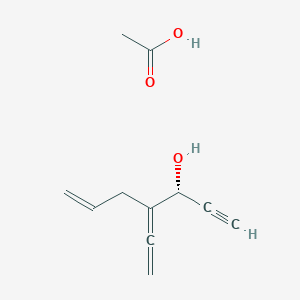
phosphanium bromide](/img/structure/B14218760.png)
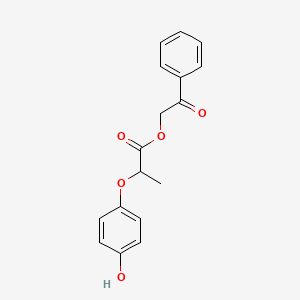
![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
